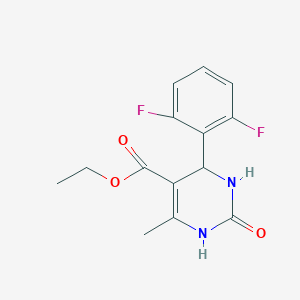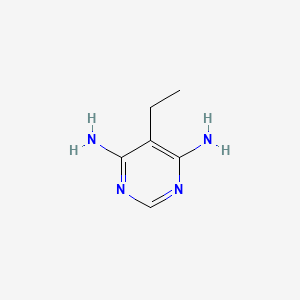
2-(3,3-Difluoro-1-hydroxycyclobutyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,3-Difluoro-1-hydroxycyclobutyl)acetic acid is a chemical compound with the molecular formula C6H8F2O3 and a molecular weight of 166.12 g/mol . This compound is characterized by the presence of a cyclobutyl ring substituted with two fluorine atoms and a hydroxyl group, along with an acetic acid moiety. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,3-Difluoro-1-hydroxycyclobutyl)acetic acid involves several steps. One common method includes the reaction of a cyclobutyl precursor with fluorinating agents to introduce the fluorine atoms. The hydroxyl group is then introduced through a hydroxylation reaction. The final step involves the addition of the acetic acid moiety .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
2-(3,3-Difluoro-1-hydroxycyclobutyl)acetic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to convert the acetic acid moiety to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
2-(3,3-Difluoro-1-hydroxycyclobutyl)acetic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(3,3-Difluoro-1-hydroxycyclobutyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The presence of fluorine atoms enhances its binding affinity and stability .
Comparación Con Compuestos Similares
Similar Compounds
2,2-Difluoro-2-(1-hydroxycyclobutyl)acetic acid: Similar structure but with different substitution patterns.
2-(3,3-Difluoro-1-methylcyclobutyl)acetic acid: Contains a methyl group instead of a hydroxyl group.
Uniqueness
2-(3,3-Difluoro-1-hydroxycyclobutyl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C6H8F2O3 |
|---|---|
Peso molecular |
166.12 g/mol |
Nombre IUPAC |
2-(3,3-difluoro-1-hydroxycyclobutyl)acetic acid |
InChI |
InChI=1S/C6H8F2O3/c7-6(8)2-5(11,3-6)1-4(9)10/h11H,1-3H2,(H,9,10) |
Clave InChI |
RLFGPSQCTBKQKI-UHFFFAOYSA-N |
SMILES canónico |
C1C(CC1(F)F)(CC(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(6R)-5,6-Dihydro-4-hydroxy-3-[(1Z)-1-(3-nitrophenyl)-1-propen-1-yl]-6-(2-phenylethyl)-6-propyl-2H-pyran-2-one](/img/structure/B12848349.png)
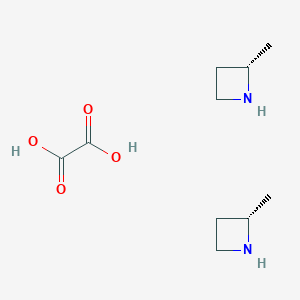
![(R)-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-pyrazolo[3,4-b]pyridin-5-yl)propanoic acid](/img/structure/B12848368.png)
![13-phenyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaene](/img/structure/B12848376.png)
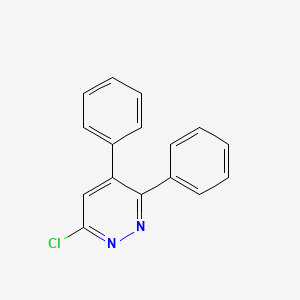
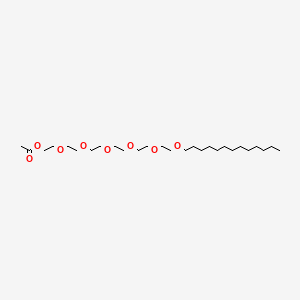
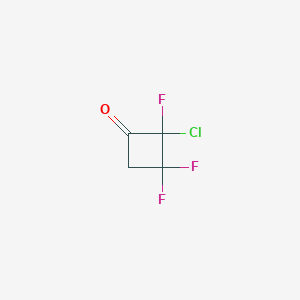
![methyl (4S,5S)-5-[(4S,5R)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolane-4-carboxylate](/img/structure/B12848393.png)
